ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
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Description
Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a type of pyrrolopyrimidine compound . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines like ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is essentially planar with the pyrrole and pyrimidine rings inclined to one another . In the crystal, molecules are connected via pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are linked via C—H⋯N interactions, forming a two-dimensional network parallel to (10-1) .Scientific Research Applications
Synthesis of Thiazolopyrimidines
Researchers Sherif, Youssef, Mobarak, and Abdel-fattah (1993) reported on the synthesis of thiazolopyrimidines and related compounds, starting from ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. These processes are important in the creation of complex chemical structures that may have pharmaceutical applications (Sherif et al., 1993).
Iminophosphorane Synthesis
He, Yan, and Ding (2014) described the synthesis of 3H‐Pyrrolo[3,2‐d]pyrimidin-4(5H)‐one derivatives via an iminophosphorane. This research highlights the versatility of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate in creating novel chemical structures with potential pharmacological properties (He, Yan, & Ding, 2014).
Crystal Structure Analysis
Hu Yang (2009) focused on the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate. Understanding the crystal structure of such compounds is crucial for their potential application in material science and pharmaceutical research (Hu Yang, 2009).
Novel Pyrazolopyrimidine Synthesis
Ogurtsov and Rakitin (2021) developed a method for synthesizing 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This synthesis is part of ongoing research into pyrazolopyrimidines, which are of interest due to their pharmacological properties (Ogurtsov & Rakitin, 2021).
Anti-Inflammatory and Antimicrobial Applications
Dongarwar et al. (2011) synthesized derivatives of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate and tested them for anti-inflammatory and antimicrobial activities. This research points to the potential biomedical applications of these compounds (Dongarwar et al., 2011).
Pyrimidine Derivatives Synthesis
Kheder, Mabkhot, and Farag (2009) used ethyl 6-bromomethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate in synthesizing new pyrimidine derivatives. These derivatives have potential applications in various fields of chemistry and pharmacology (Kheder, Mabkhot, & Farag, 2009).
Fused Pyrrolopyrimidine Synthesis
Volovenko, Resnyanska, and Tverdokhlebov (2002) reported on the preparation of fused pyrrolopyrimidine derivatives, indicating the adaptability of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate in generating complex molecular structures with potential applications in drug development and material science (Volovenko, Resnyanska, & Tverdokhlebov, 2002).
properties
IUPAC Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(13-6)8(10)12-4-11-5/h3-4,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIURKULUNOLCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate |
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